molecular formula C9H7N3 B12291182 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B12291182
M. Wt: 157.17 g/mol
InChI Key: XNKLPGSMBXUSHN-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 2-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde at elevated temperatures . This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The cyano group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Cancer Therapy

One of the most promising applications of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is in cancer treatment. Recent studies have identified derivatives of this compound as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h demonstrated significant inhibitory activity against FGFR1-4 with IC50 values ranging from 7 to 712 nM, showcasing its potential as a lead compound for further development in oncology .

Antitumor Activity

Research has indicated that this compound can inhibit the proliferation of cancer cells. In vitro studies on breast cancer cell lines (4T1) revealed that treatment with derivative 4h not only inhibited cell growth but also induced apoptosis and reduced cell migration and invasion capabilities .

Neuroprotective Effects

Pyrrolopyridine derivatives have been explored for their neuroprotective properties. Compounds with similar structures have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

Antimicrobial Activity

The structural features of this compound lend themselves to antimicrobial applications. Studies have reported that various pyrrolopyridine derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves cyclocondensation reactions using readily available precursors like substituted amino compounds and active methylene derivatives. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the synthesized compounds .

Case Studies

Study Findings Applications
Study on FGFR inhibitorsCompound 4h showed potent FGFR inhibition (IC50 values: 7–712 nM)Cancer therapy
Neuroprotective effectsSimilar derivatives demonstrated modulation of neurotransmitter systemsTreatment for neurodegenerative diseases
Antimicrobial propertiesVarious derivatives exhibited significant antibacterial activityDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . This inhibition can result in the suppression of cancer cell growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a cyano group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Biological Activity

2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrrole ring fused to a pyridine nucleus, with a carbonitrile group at the 4-position. This unique structure contributes to its biological activity, particularly in inhibiting various enzymes and receptors.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.

  • Inhibition of FGFRs : Research indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro .
  • Cell Proliferation and Apoptosis : In vitro studies using breast cancer cell lines (4T1) showed that these compounds not only inhibited cell proliferation but also induced apoptosis. The compound effectively reduced migration and invasion capabilities of cancer cells, marking it as a promising lead for further development .

The mechanism by which this compound exerts its effects primarily involves the modulation of signaling pathways associated with tumor growth and metastasis.

  • Targeting Signaling Pathways : The compound's ability to bind to FGFRs disrupts downstream signaling pathways essential for tumor survival and proliferation .

3. Other Biological Activities

Beyond its anticancer properties, this compound may exhibit additional pharmacological effects:

  • Anti-inflammatory Activity : Some derivatives within the pyrrolo[2,3-b]pyridine class have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, although further research is needed to establish efficacy .

Data Summary

Biological ActivityIC50 Values (nM)Cell Line/ModelReference
FGFR1 Inhibition74T1 Breast Cancer
FGFR2 Inhibition94T1 Breast Cancer
Migration Inhibition-4T1 Breast Cancer
COX-2 Inhibition40In vitro

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Case Study on Breast Cancer : A study involving the administration of a related pyrrolo[2,3-b]pyridine derivative showed significant tumor size reduction in mouse models of breast cancer. The mechanism was linked to the inhibition of FGFR signaling pathways.
  • Anti-inflammatory Effects : In models of induced inflammation, compounds similar to this compound demonstrated reduced edema and inflammation markers compared to control groups.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,1H3,(H,11,12)

InChI Key

XNKLPGSMBXUSHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)C#N

Origin of Product

United States

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